molecular formula C21H25N7O B5580557 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidine

4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidine

Cat. No.: B5580557
M. Wt: 391.5 g/mol
InChI Key: QSFFDUPELGJEDQ-UHFFFAOYSA-N
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Description

4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidine is a useful research compound. Its molecular formula is C21H25N7O and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.21205845 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Biological Activity

The compound shares structural motifs with several other compounds that have been studied for their biological activities. Research on similar structures has revealed a range of potential therapeutic applications, primarily focusing on receptor agonism or antagonism, enzyme inhibition, and their implications in treating various diseases.

  • Serotonin Receptor Agonism : A study explored the metabolism of a serotonin-4 (5-HT4) receptor partial agonist, highlighting the identification of pharmacologically active metabolites. This research sheds light on the importance of understanding the metabolic pathways of compounds with potential neurological applications (Sawant-Basak et al., 2013).

  • Anti-inflammatory Activity : Novel compounds synthesized from piperidine derivatives demonstrated significant in vitro anti-inflammatory activity. This suggests the potential of structurally similar compounds for the development of new anti-inflammatory drugs (Ahmed et al., 2017).

  • ACAT-1 Inhibition : A compound was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity and aqueous solubility. This highlights the potential of related compounds in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

  • Antipsychotic Potential : Conformationally restricted butyrophenones with mixed dopaminergic and serotoninergic affinities were synthesized and evaluated. These studies indicate the potential of structurally related compounds as atypical antipsychotics with a lower risk of inducing extrapyramidal side effects (Raviña et al., 1999).

  • Anti-arrhythmic Activity : Piperidine-based thiazole and triazole derivatives showed significant anti-arrhythmic activity. This suggests the therapeutic potential of compounds with similar structures in treating arrhythmias (Abdel‐Aziz et al., 2009).

Properties

IUPAC Name

[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-[3-(5-methyltetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-15-23-24-25-28(15)19-4-2-3-18(13-19)21(29)26-10-7-17(8-11-26)20-22-9-12-27(20)14-16-5-6-16/h2-4,9,12-13,16-17H,5-8,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFFDUPELGJEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCC(CC3)C4=NC=CN4CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.